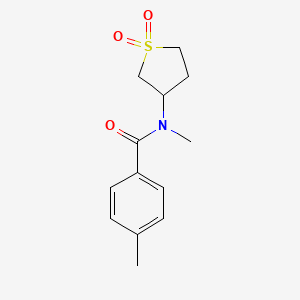

N-(1,1-dioxidotetrahydro-3-thienyl)-N,4-dimethylbenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves acylation reactions, as demonstrated in the preparation of N-3-hydroxyphenyl-4-methoxybenzamide through the acylation of 3-aminophenol and 4-metoxybenzoylchloride in THF. This process is characterized and confirmed using ¹H NMR, ¹³C NMR, and elemental analysis, providing a foundational approach for synthesizing complex benzamides (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure is crucial for understanding the interactions and functionality of the compound. In the case of similar compounds, single crystal X-ray diffraction and DFT calculations have been employed to determine the molecular geometry, evaluating the impact of intermolecular interactions on the molecular structure (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds highlight the reactivity and potential chemical transformations of N-(1,1-dioxidotetrahydro-3-thienyl)-N,4-dimethylbenzamide. For instance, the hydration of N,N-dimethylbenzamide in dioxane-water mixtures has been studied, revealing insights into the molecular level structure of hydrated amides (Kobayashi & Matsushita, 1990).

Physical Properties Analysis

Physical properties, including solubility, crystallinity, and thermal stability, are fundamental for the practical application of any compound. Aromatic poly(amide-imide)s derived from related compounds have demonstrated a range of solubilities and thermal properties, providing a comparative basis for analyzing N-(1,1-dioxidotetrahydro-3-thienyl)-N,4-dimethylbenzamide (Behniafar & Haghighat, 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and stability under various conditions, are essential for determining the utility and handling of the compound. Studies on related compounds, like the reaction of N,N-dimethylbenzamides with SO2, can provide insights into the reactivity patterns and stability of N-(1,1-dioxidotetrahydro-3-thienyl)-N,4-dimethylbenzamide (Depree et al., 1996).

Applications De Recherche Scientifique

Mitosis Inhibition in Plant Cells

Research involving N-(1,1-dimethylpropynyl) benzamide derivatives has shown powerful and selective inhibition of mitosis in plant cells at low concentrations. This effect was demonstrated through characteristic impacts on seedlings of various species, highlighting the potential of similar compounds in agricultural and botanical studies focusing on growth regulation and weed control (Merlin et al., 1987).

Synthetic Utility in Organic Chemistry

The synthesis and application of α-(Dimethylamino)benzylidene and 1-(Dimethylamino)ethylidene acetals from N,N-Dimethylbenzamide and N,N-dimethylacetamide have been explored. These compounds react with vicinal cis-diols to produce cyclic acetals, which serve as temporary protecting groups for vicinal diols, aiding in selective benzoylation and acetylation. This highlights their utility in synthetic organic chemistry for the protection and selective functionalization of sensitive functional groups (Hanessian & Moralioglu, 1972).

Molecular Structure and Intermolecular Interactions

The molecular structure and intermolecular interactions of N-3-hydroxyphenyl-4-methoxybenzamide have been studied, providing insights into how similar compounds' molecular geometry is influenced by interactions such as dimerization and crystal packing. This research aids in understanding the structural basis for the biological activity and interaction of such compounds with biological targets (Karabulut et al., 2014).

Hydration Studies in Solution Chemistry

Studies on the hydration of N,N-dimethylbenzamide in dioxane-water mixtures have elucidated the molecular-level structure of hydrated amides. Identifying mono- and dihydrated species provides essential knowledge for understanding solvation effects and the behavior of amide compounds in aqueous environments, which is crucial for formulating pharmaceuticals and studying biological systems (Kobayashi & Matsushita, 1990).

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-10-3-5-11(6-4-10)13(15)14(2)12-7-8-18(16,17)9-12/h3-6,12H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIAIEVEICJQOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4058175.png)

![1-(methylsulfonyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4058179.png)

![4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 2-furoate](/img/structure/B4058180.png)

![methyl 11-(2,5-difluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4058184.png)

![5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4058190.png)

![2-methoxy-5-[4-phenyl-1-(3-pyrrolidin-1-ylpropyl)-1H-imidazol-5-yl]pyrimidine](/img/structure/B4058201.png)

![4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4058208.png)

![4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 2-furoate](/img/structure/B4058224.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4058240.png)

![4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4058251.png)

![methyl 4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B4058254.png)

![1-[2-(4-tert-butylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4058256.png)